1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
Description
This compound belongs to the class of propan-2-ol derivatives functionalized with aromatic ether and heterocyclic amine groups. Its structure features a 4-bromophenoxy group attached to the central propan-2-ol backbone and a 4-methylpiperidin-1-yl amine moiety, forming a hydrochloride salt to enhance solubility and stability.
Properties
IUPAC Name |
1-(4-bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2.ClH/c1-12-6-8-17(9-7-12)10-14(18)11-19-15-4-2-13(16)3-5-15;/h2-5,12,14,18H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXNMDWRPNCVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=C(C=C2)Br)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the 4-bromophenoxy intermediate.
Introduction of the Piperidinyl Group: The intermediate is then reacted with 4-methylpiperidine under suitable conditions to introduce the piperidinyl group.
Formation of the Propanol Backbone: The final step involves the reaction of the intermediate with a propanol derivative to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is also common to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Pharmacology: The compound is investigated for its potential effects on biological systems, including its interaction with receptors and enzymes.
Industrial Chemistry: It is used as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The table below highlights key structural differences between the target compound and its analogs:
Key Observations:
- Phenoxy Substituents: Bromine (electron-withdrawing) in the target compound contrasts with methoxy (electron-donating) or naphthyloxy (bulky aromatic) groups in analogs. This affects electronic properties and binding interactions .
Pharmacological Implications
- Beta-Blocker Analogs: Compounds like Dexpropranolol and Nadolol act via beta-adrenergic receptor blockade. The target compound’s piperidinyl group may confer distinct receptor affinity compared to isopropylamino or tert-butylamino groups .
- The bromophenoxy group in the target compound may enhance activity against specific fungal strains .
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility, critical for bioavailability.
Biological Activity
1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, identified by its CAS number 1217081-68-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H23BrClNO2
- Molecular Weight : 364.70 g/mol
- Structure : The compound features a bromophenoxy group attached to a piperidine ring and a propanol moiety, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It acts as a ligand that modulates neurotransmitter systems, potentially influencing pathways involved in pain perception and mood regulation.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has shown notable antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values demonstrate its potential as a lead compound in the development of new antibacterial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 10 |
| Bacillus subtilis | 5 |
| Clostridium perfringens | 15 |
Anticancer Potential
Preliminary investigations suggest that the compound may possess anticancer properties. In vitro studies have indicated cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways affected.
Case Studies
-
Study on Antibacterial Activity
A study conducted by researchers evaluated the antibacterial efficacy of several compounds, including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential in treating infections caused by resistant strains . -
Anticancer Research
Another study focused on the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that the compound induced apoptosis and inhibited cell proliferation, particularly in hormone receptor-positive cancer types .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride | Chlorine instead of Bromine | Moderate antibacterial activity |
| 1-(4-Fluorophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride | Fluorine instead of Bromine | Lower cytotoxicity |
Q & A
Q. What are the standard synthetic routes for 1-(4-bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, and how can reaction conditions be optimized for high yield?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Nucleophilic substitution : Reacting 4-bromophenol with epichlorohydrin to form the phenoxypropanol intermediate.
- Amine coupling : Introducing the 4-methylpiperidine moiety via nucleophilic ring-opening of the epoxide under basic conditions (e.g., NaOH or K₂CO₃).
- Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol or acetone).
Q. Optimization strategies :
- Temperature control : Maintaining 50–60°C during coupling to minimize side reactions.
- Solvent selection : Using aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity.
- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Verify substituent positions (e.g., 4-bromophenoxy protons at δ 6.8–7.2 ppm, piperidine methyl at δ 1.2–1.4 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the propanol backbone.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z ~399.1).
- X-ray crystallography : SHELX software refines crystal structures to validate stereochemistry and salt formation .
Q. What is the proposed mechanism of action for this compound in biological systems?
The compound’s mechanism involves dual interactions:
- Receptor binding : The 4-methylpiperidine group acts as a pharmacophore for G protein-coupled receptors (GPCRs), potentially modulating neurotransmitter release.
- Hydrogen bonding : The hydroxyl and ether groups facilitate interactions with catalytic residues in enzymes (e.g., kinases or phosphatases).
In vitro assays (e.g., radioligand binding or enzyme inhibition) are recommended to quantify affinity (Ki) and potency (IC50) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
Common issues and solutions:
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the 4-bromophenoxy moiety?
- Bioisosteric replacement : Substitute bromine with chlorine or trifluoromethyl to assess electronic effects.
- Ring modifications : Compare activity against analogs with 4-chloro- or 4-fluorophenoxy groups.
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target binding pockets.
Example: A 4-chlorophenoxy analog showed 2.3-fold lower potency in β-adrenergic receptor assays, highlighting bromine’s role in hydrophobic interactions .
Q. How should researchers address contradictions in pharmacological data between in vitro and in vivo studies?
- Experimental design :
- Dose calibration : Ensure in vivo doses match in vitro effective concentrations (accounting for bioavailability).
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to in vivo effects.
- Data normalization : Correct for plasma protein binding using equilibrium dialysis .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?
- Solubility : The salt improves aqueous solubility (>50 mg/mL in PBS vs. <5 mg/mL for the free base).
- Stability : Hygroscopicity requires storage under anhydrous conditions (argon atmosphere, desiccator).
- Characterization : TGA/DSC analysis confirms decomposition onset at ~200°C .
Q. What are the best practices for designing analogs with reduced off-target effects?
- Selective functionalization : Introduce polar groups (e.g., hydroxyl or amine) to the piperidine ring to enhance selectivity.
- Proteome-wide screening : Use affinity chromatography coupled with MS to identify non-target binding partners.
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution .
Q. How can researchers validate contradictory cytotoxicity data across cell lines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
